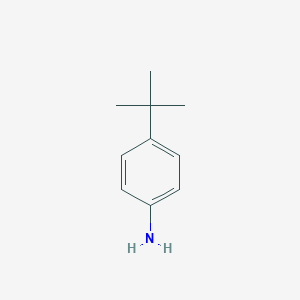

4-tert-Butylaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-tert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDWWAVNELMWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048181 | |

| Record name | 4-tert-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-92-6 | |

| Record name | 4-tert-Butylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tert-butylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TERT-BUTYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47H9440ZOW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-tert-Butylaniline (CAS 769-92-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for 4-tert-Butylaniline (CAS 769-92-6). The information is intended to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.

Chemical and Physical Properties

4-tert-Butylaniline is an organic compound classified as an aniline (B41778), which is an aromatic amine. It is characterized by a tert-butyl group attached to the para position of the aniline ring.[1] This substitution gives the molecule its unique steric and electronic properties.[1] Typically, it appears as a colorless to pale yellow or clear orange-red to brownish liquid.[2][3] It has a characteristic amine odor.[2] While it is moderately soluble in water, it shows greater solubility in organic solvents like ethanol (B145695) and ether.[2]

General Properties

| Property | Value | Source(s) |

| CAS Number | 769-92-6 | [4] |

| Molecular Formula | C₁₀H₁₅N | [4] |

| Molecular Weight | 149.23 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid; clear orange-red to brownish liquid | [2][3] |

| Odor | Characteristic amine odor | [2] |

Physical Properties

| Property | Value | Source(s) |

| Melting Point | 15-16 °C | [6] |

| Boiling Point | 90-93 °C at 3 mmHg | [6] |

| Density | 0.937 g/mL at 25 °C | [6] |

| Flash Point | 102 °C (closed cup) | [6] |

| Refractive Index (n20/D) | 1.538 | [6] |

| Solubility | Moderately soluble in water; more soluble in ethanol and ether | [2] |

Spectral Data

| Data Type | Key Information | Source(s) |

| ¹H NMR | Spectral data available. | [3][5] |

| ¹³C NMR | Spectral data available. | [5][7] |

| IR Spectroscopy | Spectral data available. | [8][9] |

| Mass Spectrometry | The molecular ion peak is observed. Fragmentation patterns are key for identification. | [10][11] |

Synthesis of 4-tert-Butylaniline

Several synthetic routes to 4-tert-Butylaniline have been reported. A common and high-yielding method involves the reduction of the corresponding nitroaryl compound.

Experimental Protocol: Reduction of 4-tert-Butylnitrobenzene

This protocol is a general representation of a common synthesis method.

Objective: To synthesize 4-tert-Butylaniline by the reduction of 4-tert-butylnitrobenzene.

Materials:

-

4-tert-Butylnitrobenzene

-

Catalyst (e.g., CPIP - a proprietary catalyst, though others like Pd/C could be used)

-

Ethanol

-

Hydrogen gas source

-

Standard laboratory glassware for inert atmosphere reactions

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a reaction vessel suitable for hydrogenation, dissolve the nitroaryl compound (e.g., 4.06 mmol of 4-tert-butylnitrobenzene) in ethanol (20 ml).[2]

-

Add the catalyst (e.g., 50 mg of CPIP) to the solution.[2]

-

Stir the mixture under a hydrogen atmosphere for approximately 6 hours.[2]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]

-

Upon completion of the reaction, recover the catalyst by filtration.[2]

-

Isolate the 4-tert-Butylaniline by distilling off the ethanol. The isolated yield for this specific procedure is reported to be 99%.[2]

Purification: The crude product can be further purified by vacuum distillation.

References

- 1. CAS 769-92-6: 4-tert-Butylaniline | CymitQuimica [cymitquimica.com]

- 2. 4-tert-Butylaniline synthesis - chemicalbook [chemicalbook.com]

- 3. 4-tert-Butylaniline(769-92-6) 1H NMR [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 4-Tert-Butylaniline | C10H15N | CID 69861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-tert-Butylaniline 99 769-92-6 [sigmaaldrich.com]

- 7. 4-Butylaniline(104-13-2) 13C NMR spectrum [chemicalbook.com]

- 8. 4-tert-Butylaniline(769-92-6) IR Spectrum [m.chemicalbook.com]

- 9. 4-Butylaniline(104-13-2) IR Spectrum [m.chemicalbook.com]

- 10. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]

- 11. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 4-tert-Butylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the core physicochemical properties of 4-tert-Butylaniline, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document outlines its molecular characteristics and presents a detailed experimental protocol for its synthesis.

Core Molecular Data

The fundamental molecular properties of 4-tert-Butylaniline are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol [1] |

| CAS Number | 769-92-6 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 90-93 °C at 3 mmHg[1] |

| Melting Point | 16 °C[2] |

| Density | 0.937 g/mL at 25 °C[1] |

Synthesis of 4-tert-Butylaniline via Reduction of a Nitro Aryl Compound

A common and efficient method for the synthesis of 4-tert-Butylaniline is the reduction of the corresponding nitro aryl compound. The following protocol details the general procedure for this reaction.

Experimental Protocol

Materials:

-

Nitro aryl precursor (e.g., 1-tert-butyl-4-nitrobenzene)

-

Catalyst (e.g., CPIP - Chloroperoxidase-Immobilized Polyurethane)

-

Hydrogen gas

-

Apparatus for thin-layer chromatography (TLC)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A reaction vessel is charged with the nitro aryl compound (4.06 mmol) and the CPIP catalyst (50 mg).

-

Ethanol (20 ml) is added to the vessel as the solvent.

-

The mixture is stirred under a hydrogen atmosphere.

-

The reaction is allowed to proceed for 6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the catalyst is recovered by filtration.

-

The ethanol solvent is removed from the filtrate by distillation, yielding the amino aryl product.

This general procedure has been reported to yield 4-tert-Butylaniline in high purity (99%).

Experimental Workflow: Synthesis of 4-tert-Butylaniline

The following diagram illustrates the key stages in the synthesis of 4-tert-Butylaniline as described in the experimental protocol.

Caption: Workflow for the synthesis of 4-tert-Butylaniline.

References

4-tert-Butylaniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylaniline, a substituted aniline (B41778) with the chemical formula C₁₀H₁₅N, is a key intermediate in the synthesis of a variety of organic compounds. Its unique structural features, combining a bulky tert-butyl group with a reactive amino functionality on a benzene (B151609) ring, impart specific physical and chemical properties that are leveraged in diverse applications, including the manufacturing of dyes, polymers, and notably, as a scaffold in the development of pharmacologically active molecules.[1][2][3] This technical guide provides an in-depth overview of the physical and chemical properties of 4-tert-butylaniline, detailed experimental protocols for their determination, and insights into its role in relevant biological pathways.

Physical Properties

4-tert-Butylaniline is a colorless to pale yellow liquid with a characteristic amine odor.[4] The presence of the tert-butyl group significantly influences its physical properties, such as its melting and boiling points, density, and solubility, when compared to unsubstituted aniline.

Quantitative Physical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅N | |

| Molecular Weight | 149.23 g/mol | |

| CAS Number | 769-92-6 | |

| Appearance | Colorless to pale yellow liquid | [4] |

| Melting Point | 15-16 °C | |

| Boiling Point | 90-93 °C at 3 mmHg | |

| Density | 0.937 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.538 | |

| pKa (of conjugate acid) | 4.88 | [5] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [4] |

Chemical Properties

The chemical behavior of 4-tert-butylaniline is dictated by the interplay between the electron-donating amino group and the bulky, electron-donating tert-butyl group. The amino group activates the aromatic ring towards electrophilic substitution, while the tert-butyl group provides steric hindrance, influencing the regioselectivity of reactions.

Synthesis

A common method for the synthesis of 4-tert-butylaniline is through the reduction of 4-tert-butylnitrobenzene. This can be achieved using various reducing agents, with catalytic hydrogenation being a prevalent method.

Caption: General workflow for the synthesis of 4-tert-butylaniline via catalytic hydrogenation.

Key Reactions

-

Electrophilic Aromatic Substitution: The amino group strongly activates the ortho and para positions of the benzene ring. However, the steric bulk of the tert-butyl group at the para position directs electrophiles primarily to the ortho position.

-

Schiff Base Formation: The primary amine functionality readily reacts with aldehydes and ketones to form Schiff bases (imines), a reaction commonly employed in the synthesis of various organic compounds.

-

Acylation: 4-tert-Butylaniline can be acylated at the nitrogen atom using acyl chlorides or anhydrides to form the corresponding amides.

Experimental Protocols

Determination of Melting Point

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.

Procedure:

-

A small amount of solid 4-tert-butylaniline (if solidified) is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating block of the Mel-Temp apparatus or attached to a thermometer and immersed in the oil bath of a Thiele tube.

-

The sample is heated slowly, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Determination of Boiling Point (Micro Method)

Apparatus: Thiele tube, small test tube, capillary tube (sealed at one end), thermometer, heating oil.

Procedure:

-

A few drops of 4-tert-butylaniline are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.

-

The test tube assembly is attached to a thermometer and heated in a Thiele tube oil bath.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Apparatus: Pycnometer (specific gravity bottle), analytical balance.

Procedure:

-

The mass of a clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with distilled water, and its mass is measured to determine the volume of the pycnometer.

-

The pycnometer is then emptied, dried, and filled with 4-tert-butylaniline.

-

The mass of the pycnometer filled with the sample is determined.

-

The density is calculated by dividing the mass of the 4-tert-butylaniline by the volume of the pycnometer.

Determination of Solubility

Procedure:

-

Water: A small amount of 4-tert-butylaniline is added to a test tube containing water. The mixture is agitated, and the solubility is observed.

-

Organic Solvents: The same procedure is repeated with various organic solvents such as ethanol, diethyl ether, and acetone (B3395972) to determine its solubility characteristics.

Spectral Data Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-tert-butylaniline typically shows a singlet for the nine protons of the tert-butyl group, signals for the aromatic protons, and a broad singlet for the amine protons. The aromatic protons usually appear as two doublets, characteristic of a para-substituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as four signals for the aromatic carbons due to the symmetry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 4-tert-butylaniline is characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C-H stretching of the aromatic ring and the alkyl group, and C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum typically shows a prominent molecular ion peak. A characteristic fragmentation pattern involves the loss of a methyl group to form a stable benzylic carbocation, resulting in a significant peak at M-15.

Role in Drug Development and Signaling Pathways

Substituted anilines are a critical pharmacophore in a multitude of therapeutic agents, particularly in the field of oncology.[6] Many of these compounds function as inhibitors of receptor tyrosine kinases (RTKs), which are key components of signaling pathways that regulate cell growth, proliferation, and survival.[7]

One of the most well-studied RTKs is the Epidermal Growth Factor Receptor (EGFR).[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[1] Anilinoquinazoline and anilinopyrimidine derivatives, which incorporate a substituted aniline moiety, have been successfully developed as EGFR inhibitors.[2][3] These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that promotes tumor growth.[6]

References

- 1. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement of EGFR tyrosine kinase inhibition by C-C multiple bonds-containing anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Tert-Butylaniline | C10H15N | CID 69861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The contribution of a 2-amino group on receptor tyrosine kinase inhibition and antiangiogenic activity in 4-anilinosubstituted pyrrolo[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-tert-Butylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-tert-butylaniline, a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. Understanding its solubility in various solvents is critical for process development, formulation, and ensuring predictable behavior in various applications.

While extensive searches of scientific literature and chemical databases have yielded qualitative solubility information, specific quantitative data remains largely unpublished. This guide, therefore, focuses on providing a robust experimental framework for researchers to determine the solubility of 4-tert-butylaniline in their specific solvent systems.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Reference |

| Water | 20 | Data not available | Shake-Flask Method | To be determined |

| Ethanol | 20 | Data not available | Shake-Flask Method | To be determined |

| Methanol | 20 | Data not available | Shake-Flask Method | To be determined |

| Acetone | 20 | Data not available | Shake-Flask Method | To be determined |

| Diethyl Ether | 20 | Data not available | Shake-Flask Method | To be determined |

| Toluene | 20 | Data not available | Shake-Flask Method | To be determined |

| Chloroform | 20 | Data not available | Shake-Flask Method | To be determined |

| Ethyl Acetate | 20 | Data not available | Shake-Flask Method | To be determined |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol is a detailed methodology for determining the solubility of 4-tert-butylaniline in various solvents, based on the internationally recognized OECD Guideline 105 and U.S. EPA OPPTS 830.7840 for the "Flask Method".[1][2][8][9][10] This method is suitable for substances with solubilities above 10 mg/L.

Principle

An excess amount of 4-tert-butylaniline is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of 4-tert-butylaniline in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

4-tert-Butylaniline (purity > 99%)

-

Solvents of interest (analytical grade or higher)

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

Analytical balance

-

HPLC system with a UV detector

-

Standard laboratory glassware

Preliminary Test

A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium. This can be done by preparing a series of solutions with varying concentrations of 4-tert-butylaniline in the chosen solvent and observing the dissolution.

Main Experiment

-

Preparation of the Test System:

-

Add an excess amount of 4-tert-butylaniline to a series of flasks (at least three replicates per solvent). The excess amount should be sufficient to ensure that a solid phase remains at equilibrium.

-

Add a known volume of the solvent to each flask.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20 °C ± 0.5 °C).

-

Agitate the flasks at a constant rate for a predetermined period (e.g., 24 to 48 hours). The time required for equilibration should be determined during the preliminary test.

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed at the test temperature for a sufficient time to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the samples at the test temperature.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Analysis of 4-tert-Butylaniline Concentration

The concentration of 4-tert-butylaniline in the filtered supernatant is determined by a validated analytical method. HPLC with UV detection is a common and reliable technique for aromatic amines.

Example HPLC Method:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective.

-

Detector: UV detector set at a wavelength where 4-tert-butylaniline has maximum absorbance.

-

Quantification: Prepare a series of standard solutions of 4-tert-butylaniline of known concentrations in the same solvent. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of the unknown samples from this calibration curve.

Data Reporting

The solubility should be reported as the mean of the replicate determinations, along with the standard deviation. The temperature of the experiment and the analytical method used must also be clearly stated.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of 4-tert-butylaniline solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of 4-tert-butylaniline.

This comprehensive guide provides researchers with the necessary framework to accurately determine the solubility of 4-tert-butylaniline. By following the detailed experimental protocol, scientists and drug development professionals can generate the critical data needed for their specific applications, overcoming the current gap in the publicly available literature.

References

- 1. OECD 105 - Phytosafe [phytosafe.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. 4-tert-Butylaniline | 769-92-6 [chemicalbook.com]

- 5. 4-tert-Butylaniline [chembk.com]

- 6. CAS 769-92-6: 4-tert-Butylaniline | CymitQuimica [cymitquimica.com]

- 7. Page loading... [guidechem.com]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-tert-Butylaniline

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-tert-butylaniline. It is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the expected spectral data, a standard experimental protocol for data acquisition, and visual representations of the molecular structure and its corresponding spectral features.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of 4-tert-butylaniline is characterized by four distinct signals, corresponding to the different proton environments in the molecule. The quantitative data, including chemical shifts (δ), theoretical integration values, and expected coupling constants (J), are summarized in the table below. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl3).

| Assignment | Chemical Shift (δ) in ppm | Integration (Number of Protons) | Multiplicity | Coupling Constant (J) in Hz |

| Ha (Aromatic) | ~7.16 | 2H | Doublet (d) | ~8.5 |

| Hb (Aromatic) | ~6.60 | 2H | Doublet (d) | ~8.5 |

| Hc (Amine) | ~3.50 | 2H | Singlet (s, broad) | N/A |

| Hd (tert-Butyl) | ~1.27 | 9H | Singlet (s) | N/A |

Analysis and Interpretation of the Spectrum

The 1H NMR spectrum of 4-tert-butylaniline displays a set of well-resolved signals that are consistent with its molecular structure.

-

Aromatic Region: The para-substitution on the benzene (B151609) ring leads to a symmetrical pattern. The two aromatic protons (Ha) adjacent to the tert-butyl group are chemically equivalent and appear as a doublet at approximately 7.16 ppm. Similarly, the two aromatic protons (Hb) adjacent to the amino group are also equivalent and resonate as a doublet at around 6.60 ppm. The downfield shift of Ha is due to the electron-donating effect of the tert-butyl group being weaker than that of the amino group. These two doublets arise from ortho-coupling to each other, with a typical coupling constant of about 8.5 Hz.

-

Amine Protons: The protons of the primary amine group (Hc) typically appear as a broad singlet around 3.50 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

-

Aliphatic Region: The nine equivalent protons of the tert-butyl group (Hd) give rise to a sharp singlet at approximately 1.27 ppm. The high integration value and singlet multiplicity are characteristic of a tert-butyl group.

Experimental Protocol for 1H NMR Spectroscopy

The following is a detailed methodology for acquiring the 1H NMR spectrum of 4-tert-butylaniline.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 4-tert-butylaniline into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard to the vial.

-

Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette to prevent magnetic field inhomogeneities.

-

Capping: Securely cap the NMR tube.

3.2. Instrument Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

-

Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3 solvent.

-

Shimming: Perform automatic or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

Tuning and Matching: Tune and match the probe for the 1H frequency to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of approximately 16 ppm, centered around 6 ppm.

-

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak.

Visualizations

The following diagrams, generated using Graphviz, illustrate the molecular structure and the corresponding 1H NMR spectral information for 4-tert-butylaniline.

Caption: Molecular structure of 4-tert-butylaniline with proton assignments.

Caption: Relationship between proton environments and 1H NMR signals.

An In-Depth Technical Guide to the ¹³C NMR Spectral Data of 4-tert-Butylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-tert-butylaniline. It includes tabulated chemical shift data, detailed experimental protocols for quantitative analysis, and visualizations to aid in the interpretation of the spectral assignments. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical analysis, structural elucidation, and drug development.

Quantitative ¹³C NMR Spectral Data

The ¹³C NMR spectrum of 4-tert-butylaniline was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Carbon Atom | Chemical Shift (ppm) |

| C1 (C-NH₂) | 144.1 |

| C4 (C-C(CH₃)₃) | 139.5 |

| C2 / C6 | 126.1 |

| C3 / C5 | 114.5 |

| C (CH₃)₃ | 33.8 |

| C(C H₃)₃ | 31.6 |

Experimental Protocol for Quantitative ¹³C NMR

This section outlines a detailed methodology for acquiring high-quality quantitative ¹³C NMR spectra of 4-tert-butylaniline and similar aromatic amines.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh 50-100 mg of high-purity 4-tert-butylaniline.

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar analytes.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube. Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

-

Internal Standard: For precise quantification, an internal standard can be added. However, for the determination of relative chemical shifts, the solvent peak can be used as a reference (CDCl₃: 77.16 ppm).

2.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal signal detection.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

Acquisition Parameters for Quantitative Analysis:

-

Pulse Sequence: Use a pulse program with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to non-quantitative signal intensities.

-

Pulse Angle: Employ a 90° pulse angle to ensure maximum signal intensity for each scan.

-

Relaxation Delay (d1): Set a long relaxation delay to allow for full relaxation of all carbon nuclei between pulses. A delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of any carbon in the molecule is recommended. For aromatic amines, a delay of 30-60 seconds is often sufficient.

-

Acquisition Time (at): Typically set between 1 to 2 seconds.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration and spectrometer sensitivity.

-

Spectral Width (sw): Set a spectral width that encompasses all expected carbon signals (e.g., 0-200 ppm).

-

2.3. Data Processing and Analysis

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure accurate integration.

-

Chemical Shift Referencing: Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

-

Peak Integration: Integrate the signals corresponding to each carbon atom. The integral values will be proportional to the number of carbon nuclei.

Visualization of Spectral Assignments and Logic

The following diagrams illustrate the structure of 4-tert-butylaniline and the logical assignment of its ¹³C NMR signals based on established principles of substituent effects on aromatic systems.

Caption: Molecular structure of 4-tert-butylaniline.

The chemical shifts of the aromatic carbons in 4-tert-butylaniline are influenced by the electronic effects of the amino (-NH₂) and tert-butyl (-C(CH₃)₃) groups. The amino group is a strong electron-donating group, which increases the electron density at the ortho (C2/C6) and para (C4) positions, causing them to be shielded (shift to lower ppm values). Conversely, the carbon directly attached to the electronegative nitrogen (C1) is deshielded. The tert-butyl group is a weak electron-donating group.

Caption: Logic diagram for ¹³C NMR chemical shift assignments.

This guide provides a foundational understanding of the ¹³C NMR spectral characteristics of 4-tert-butylaniline, which is crucial for its identification, quantification, and the study of its chemical properties. The provided experimental protocol can be adapted for the analysis of other substituted anilines and related aromatic compounds.

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-tert-Butylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-tert-butylaniline. It details the characteristic vibrational frequencies and their assignments, a standardized experimental protocol for obtaining the spectrum, and a logical workflow for the analytical process. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize FT-IR spectroscopy for the identification and characterization of organic molecules.

Data Presentation: FT-IR Spectral Data of 4-tert-Butylaniline

The FT-IR spectrum of 4-tert-butylaniline is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. The analysis of these bands allows for the confirmation of the molecular structure. The table below summarizes the key vibrational frequencies, their intensities, and the corresponding assignments based on established FT-IR correlation tables and spectral data from various sources.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment | Functional Group |

| 3435 - 3350 | Medium - Strong | N-H Asymmetric & Symmetric Stretch | Two distinct peaks are characteristic of a primary amine. | Primary Aromatic Amine |

| 3050 - 3020 | Medium - Weak | C-H Stretch | Aromatic C-H stretching vibrations. | Aromatic Ring |

| 2960 - 2860 | Strong | C-H Stretch | Asymmetric and symmetric stretching of methyl and methylene (B1212753) groups. | tert-Butyl Group |

| 1620 - 1600 | Strong | N-H Bend (Scissoring) | In-plane bending of the N-H bonds. | Primary Aromatic Amine |

| 1515 - 1500 | Strong | C=C Stretch | Aromatic ring skeletal vibrations. | Aromatic Ring |

| 1465 - 1440 | Medium | C-H Bend (Asymmetric) | Asymmetric bending of the C-H bonds in the methyl groups. | tert-Butyl Group |

| 1390 & 1365 | Medium | C-H Bend (Symmetric) | Symmetric "umbrella" deformation of the methyl groups, often appearing as a doublet. | tert-Butyl Group |

| 1260 - 1240 | Strong | C-N Stretch | Stretching vibration of the aryl carbon to nitrogen bond. | Aromatic Amine |

| 830 - 810 | Strong | C-H Out-of-Plane Bend | Characteristic bending for a 1,4-disubstituted (para) aromatic ring. | Aromatic Ring |

Experimental Protocol: FT-IR Analysis of 4-tert-Butylaniline (Neat Liquid)

This protocol outlines the procedure for obtaining a high-quality FT-IR spectrum of 4-tert-butylaniline, which is a liquid at room temperature, using the neat liquid transmission method with salt plates.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Demountable liquid transmission cell or two polished salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

4-tert-Butylaniline sample

-

Volatile solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

-

Lens tissue

-

Gloves

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Open the sample compartment.

-

-

Salt Plate Preparation:

-

Handle the salt plates with gloves to avoid moisture and oils from hands.

-

If necessary, clean the surfaces of the salt plates with a lens tissue lightly dampened with a volatile solvent and allow them to air dry completely. The plates should be clear and free of residues.

-

-

Background Spectrum Acquisition:

-

Place the empty, clean transmission cell or a single clean salt plate in the sample holder.

-

Close the sample compartment lid.

-

Acquire a background spectrum. This will account for the absorbance of the salt plates and any atmospheric CO₂ and water vapor.

-

-

Sample Preparation:

-

Using a clean Pasteur pipette, place one to two drops of the 4-tert-butylaniline sample onto the center of one of the salt plates.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid introducing air bubbles.

-

-

Sample Spectrum Acquisition:

-

Place the assembled salt plates with the sample into the sample holder in the spectrometer.

-

Close the sample compartment lid.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final FT-IR spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks and compare them with the reference data for 4-tert-butylaniline.

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a volatile solvent and lens tissue.

-

Store the clean, dry salt plates in a desiccator to protect them from moisture.

-

Visualization of the FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical sample, from preparation to final data interpretation.

Caption: Workflow for FT-IR Spectroscopic Analysis.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-tert-Butylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electron ionization (EI) mass spectrometry fragmentation of 4-tert-butylaniline. The information presented herein is intended to assist researchers in identifying this compound and understanding its fragmentation behavior, which is crucial for structural elucidation in various scientific and industrial applications, including drug development and quality control.

Core Fragmentation Pathways of 4-tert-Butylaniline

Under electron ionization, 4-tert-butylaniline (C₁₀H₁₅N), with a molecular weight of 149.23 g/mol , undergoes a series of predictable fragmentation events.[1][2] The fragmentation is primarily dictated by the stability of the resulting carbocations and radical species. The key fragmentation pathways involve the tert-butyl group and the aniline (B41778) moiety.

The initial step is the formation of the molecular ion (M•+) at m/z 149, which arises from the loss of an electron from the neutral molecule. Due to the presence of the nitrogen atom, the molecular ion peak is expected to be of odd mass, consistent with the nitrogen rule. The subsequent fragmentation is dominated by the loss of a methyl group (•CH₃) from the tert-butyl substituent. This is a characteristic fragmentation for tert-butyl substituted aromatic compounds.

This loss of a methyl radical leads to the formation of a highly stable secondary benzylic carbocation at m/z 134. This ion is the base peak in the mass spectrum of 4-tert-butylaniline, indicating its significant stability. Further fragmentation of the [M-15]⁺ ion can occur through the loss of neutral molecules such as ethylene (B1197577) (C₂H₄) or acetonitrile (B52724) (CH₃CN), leading to smaller fragment ions.

Another notable fragmentation pathway, though less prominent, involves the cleavage of the entire tert-butyl group, resulting in a fragment at m/z 93, corresponding to the aniline radical cation.

The following diagram illustrates the primary fragmentation pathway of 4-tert-butylaniline.

Quantitative Fragmentation Data

The electron ionization mass spectrum of 4-tert-butylaniline is characterized by a few dominant peaks. The following table summarizes the key fragment ions, their mass-to-charge ratio (m/z), and their relative intensity.

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Formula |

| 149 | 30 | Molecular Ion [M]⁺• | [C₁₀H₁₅N]⁺• |

| 134 | 100 | [M - CH₃]⁺ | [C₉H₁₂N]⁺ |

| 106 | 25 | [M - CH₃ - C₂H₄]⁺ | [C₇H₈N]⁺ |

| 93 | 10 | [M - C₄H₉]⁺ | [C₆H₇N]⁺• |

| 91 | 15 | Tropylium ion | [C₇H₇]⁺ |

| 77 | 10 | Phenyl cation | [C₆H₅]⁺ |

Data is compiled from the NIST WebBook.[2]

Experimental Protocol: Electron Ionization Mass Spectrometry of 4-tert-Butylaniline

The following is a representative experimental protocol for the analysis of 4-tert-butylaniline using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of 4-tert-butylaniline in a suitable volatile solvent such as methanol (B129727) or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

-

Sample Matrix: For analysis in a complex matrix (e.g., biological fluids, environmental samples), an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and minimize matrix interference.[3][4]

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.

-

Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is recommended. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Inlet: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 10:1 to 50:1 for more concentrated samples.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program:

-

Initial temperature: 50-80 °C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 250-300 °C.

-

Final hold: Hold at the final temperature for 2-5 minutes.

-

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization source.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[5]

-

Ion Source Temperature: 200-230 °C.

-

Mass Range: Scan from m/z 40 to 300 to ensure detection of all relevant fragment ions and the molecular ion.

-

Scan Rate: A scan rate of 2-3 scans/second is typically sufficient.

-

3. Data Acquisition and Analysis

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the data over the specified mass range.

-

The resulting total ion chromatogram (TIC) will show a peak corresponding to the retention time of 4-tert-butylaniline.

-

The mass spectrum of this peak can then be extracted and compared to a reference spectrum (e.g., from the NIST library) for confirmation. The fragmentation pattern should align with the data presented in this guide.

References

An In-depth Technical Guide to the Synthesis of 4-tert-Butylaniline from tert-Butylbenzene

This whitepaper provides a comprehensive technical overview of the synthetic route for producing 4-tert-butylaniline, a key intermediate in the manufacturing of pharmaceuticals and other fine chemicals, starting from the readily available precursor, tert-butylbenzene (B1681246).[1] This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and a visual representation of the chemical pathway.

Overall Synthesis Pathway

The synthesis of 4-tert-butylaniline from tert-butylbenzene is efficiently achieved through a two-step process. The first step involves the electrophilic aromatic substitution (nitration) of tert-butylbenzene to introduce a nitro group. The second step is the subsequent reduction of this nitro intermediate to the desired aniline (B41778) derivative. The bulky tert-butyl group on the benzene (B151609) ring sterically hinders the ortho positions, leading to a high regioselectivity for the para-substituted product.[2]

Caption: Synthesis workflow for 4-tert-butylaniline.

Step 1: Electrophilic Nitration of tert-Butylbenzene

The initial step is the nitration of tert-butylbenzene using a standard nitrating mixture of concentrated nitric acid and sulfuric acid. The tert-butyl group is an activating, ortho-, para-director. However, due to significant steric hindrance from the bulky alkyl group, the incoming nitronium ion (NO₂⁺) electrophile is directed almost exclusively to the para position, yielding 1-tert-butyl-4-nitrobenzene as the major product.[2]

Detailed Experimental Protocol: Nitration

This protocol is adapted from established procedures for the nitration of substituted benzenes.[3][4]

-

Preparation of Nitrating Mixture : In a flask cooled in an ice-salt bath, cautiously add 25 mL of concentrated nitric acid (70%) to 25 mL of concentrated sulfuric acid (98%) with gentle stirring. Maintain the temperature of the mixture below 10°C.

-

Reaction Setup : In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 30 mL of concentrated sulfuric acid. Cool the flask to 0°C.

-

Addition of Substrate : Slowly add 33.5 g (0.25 mol) of tert-butylbenzene dropwise to the cooled sulfuric acid while stirring. Ensure the temperature is maintained below 10°C.[4]

-

Nitration Reaction : Add the prepared nitrating mixture dropwise from the funnel to the tert-butylbenzene/sulfuric acid mixture. The rate of addition should be controlled to keep the internal temperature of the reaction between 10-15°C.[3]

-

Reaction Completion : After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.[3]

-

Work-up : Carefully pour the reaction mixture onto 500 g of crushed ice. The crude product will separate as an oil.

-

Extraction and Neutralization : Transfer the mixture to a separatory funnel. Extract the organic product with two 100 mL portions of dichloromethane. Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of brine.[3]

-

Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product is a mixture of isomers and can be purified by fractional distillation under reduced pressure to isolate the 1-tert-butyl-4-nitrobenzene.

Safety Note : Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.

Step 2: Reduction of 1-tert-Butyl-4-nitrobenzene

The second step involves the reduction of the nitro group of 1-tert-butyl-4-nitrobenzene to an amine. Catalytic hydrogenation is a clean and highly efficient method for this transformation, often employing catalysts such as palladium on carbon (Pd/C) or platinum under a hydrogen atmosphere.[5] This method typically provides high yields and purity.[6]

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes a general method for the catalytic hydrogenation of nitroarenes.[6]

-

Reaction Setup : To a hydrogenation vessel (e.g., a Parr shaker or a flask suitable for hydrogenation), add 17.9 g (0.1 mol) of 1-tert-butyl-4-nitrobenzene and 150 mL of ethanol (B145695).

-

Catalyst Addition : Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation : Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to approximately 3-4 atm.

-

Reaction : Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up : Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Catalyst Removal : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to recover any residual product.

-

Purification : Combine the filtrate and washings. Remove the ethanol solvent under reduced pressure using a rotary evaporator. The resulting crude 4-tert-butylaniline can be further purified by vacuum distillation to yield a colorless to pale yellow liquid.

Quantitative Data Summary

The table below summarizes key quantitative data for the compounds involved in this synthesis.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Typical Yield |

| tert-Butylbenzene | C₁₀H₁₄ | 134.22 | 169 | -58 | - |

| 1-tert-Butyl-4-nitrobenzene | C₁₀H₁₃NO₂ | 179.22[7] | 265-267 | 27-29 | ~70-80% (para) |

| 4-tert-Butylaniline | C₁₀H₁₅N | 149.23[6] | 236 (93-94 @ 4 mbar)[8] | 17-19 | >95%[6] |

Conclusion

The synthesis of 4-tert-butylaniline from tert-butylbenzene via a two-step nitration and reduction sequence is a robust and high-yielding route. The steric influence of the tert-butyl group provides excellent regiochemical control during the nitration step, and the subsequent catalytic hydrogenation offers a clean and efficient conversion to the final product. The detailed protocols and data presented in this guide serve as a valuable resource for laboratory synthesis and process development.

References

- 1. 4-tert-Butylaniline | 769-92-6 [chemicalbook.com]

- 2. brainly.com [brainly.com]

- 3. benchchem.com [benchchem.com]

- 4. stmarys-ca.edu [stmarys-ca.edu]

- 5. researchgate.net [researchgate.net]

- 6. 4-tert-Butylaniline synthesis - chemicalbook [chemicalbook.com]

- 7. 1-tert-Butyl-4-nitrobenzene | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

The Unseen Influence: A Technical Guide to the Steric Effects of the Tert-butyl Group in 4-tert-Butylaniline

For Immediate Release

Shanghai, China – December 18, 2025 – In the intricate world of molecular interactions, the subtle dance of atoms and their spatial arrangement dictates the course of chemical reactions and the properties of molecules. This technical guide delves into the profound steric effects exerted by the tert-butyl group in 4-tert-butylaniline, a seemingly distant substituent that casts a long shadow over the reactivity and characteristics of the entire molecule. This document, intended for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of these steric effects, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The tert-butyl group, with its bulky, three-dimensional structure, significantly influences the chemical behavior of 4-tert-butylaniline, even from its position on the opposite side of the aromatic ring from the reactive amino group. This steric hindrance manifests in altered reaction rates, regioselectivity in electrophilic aromatic substitution, and distinct spectroscopic signatures.

Impact on Chemical Reactivity and Regioselectivity

The steric bulk of the tert-butyl group plays a crucial, and often dominant, role in the reactivity of 4-tert-butylaniline, particularly in electrophilic aromatic substitution reactions. While the tert-butyl group is an electron-donating group, which activates the benzene (B151609) ring towards electrophilic attack, its size creates significant spatial obstruction.[1] This steric hindrance impedes the approach of electrophiles to the positions ortho to the amino group, thereby slowing down the reaction rate at these sites.[1]

This effect leads to a pronounced regioselectivity, strongly favoring substitution at the less hindered ortho-position relative to the tert-butyl group (meta to the amino group) is disfavored, and substitution ortho to the powerful activating amino group is sterically hindered. Consequently, electrophilic attack is predominantly directed to the vacant ortho-position to the amino group. For instance, in the bromination of 4-tert-butylaniline, the major product is 2-bromo-4-tert-butylaniline (B10114).[1]

Table 1: Comparison of Basicity of Substituted Anilines

| Compound | pKa of Conjugate Acid | Reference |

| Aniline | 4.63 | [2] |

| 4-Methylaniline | 5.08 | [2] |

| 4-tert-Butylaniline | ~4.7 | PubChem CID 69861[3] |

| 4-Nitroaniline | 1.0 | [2] |

The basicity of the amino group in 4-tert-butylaniline is also influenced by the electronic effects of the tert-butyl substituent. The experimental pKa value of the conjugate acid of 4-tert-butylaniline provides a quantitative measure of this effect.

Molecular Geometry and Spectroscopic Fingerprints

The steric presence of the tert-butyl group subtly alters the molecular geometry of 4-tert-butylaniline. While a definitive crystal structure for 4-tert-butylaniline itself is available through the Crystallography Open Database (COD ID: 7004251), detailed bond lengths and angles are best obtained through computational modeling in the absence of a readily available published analysis.[3] These computational studies can precisely quantify the bond elongations and angular distortions arising from the steric strain imposed by the tert-butyl group.

The steric environment also leaves its mark on the spectroscopic properties of the molecule. In nuclear magnetic resonance (NMR) spectroscopy, the chemical shifts of the aromatic protons and carbons are influenced by the electronic and steric effects of the tert-butyl group. Similarly, in infrared (IR) spectroscopy, the vibrational frequencies of the N-H bonds in the amino group can be subtly affected by the overall molecular structure.

Table 2: Spectroscopic Data for 4-tert-Butylaniline

| Spectroscopic Data | 4-tert-Butylaniline | Reference |

| ¹H NMR (CDCl₃, ppm) | ||

| δ (C(CH₃)₃) | ~1.3 | PubChem CID 69861[3] |

| δ (NH₂) | ~3.5 | PubChem CID 69861[3] |

| δ (Aromatic H) | ~6.6-7.2 | PubChem CID 69861[3] |

| ¹³C NMR (CDCl₃, ppm) | ||

| δ (C(CH₃)₃) | ~31.5 | PubChem CID 69861[3] |

| δ (C-NH₂) | ~145 | PubChem CID 69861[3] |

| δ (Aromatic C) | ~114, 126 | PubChem CID 69861[3] |

| IR (cm⁻¹) | ||

| N-H stretch | ~3300-3500 | SpectraBase[4] |

| Aromatic C-H stretch | ~3000-3100 | SpectraBase[4] |

| C-N stretch | ~1250-1350 | SpectraBase[4] |

Experimental Protocols

To facilitate further research and replication of findings, a detailed experimental protocol for a key reaction is provided below.

Protocol: Bromination of 4-tert-Butylaniline

Objective: To synthesize 2-bromo-4-tert-butylaniline via electrophilic aromatic substitution.

Materials:

-

4-tert-butylaniline

-

Bromine

-

Acetic acid

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, separatory funnel, etc.)

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve a known amount of 4-tert-butylaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of bromine dissolved in acetic acid to the cooled solution with continuous stirring. The addition should be dropwise to control the reaction temperature and prevent the formation of polybrominated products.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure completion.

-

Quench the reaction by adding a saturated solution of sodium bisulfite to remove any unreacted bromine.

-

Neutralize the reaction mixture by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product into dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 2-bromo-4-tert-butylaniline.

-

Characterize the product using NMR and IR spectroscopy and determine the yield.

Visualizing Steric Hindrance

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Steric hindrance of the tert-butyl group on electrophile approach.

References

An In-depth Technical Guide on the Electronic Properties of 4-tert-Butylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylaniline, a substituted aniline (B41778) derivative, serves as a versatile intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and polymers.[1] Its chemical behavior and reactivity are intrinsically linked to its electronic properties. The presence of the electron-donating tert-butyl group on the phenyl ring significantly influences the electron density distribution, thereby affecting its ionization potential, electron affinity, and frontier molecular orbital energies. This technical guide provides a comprehensive overview of the core electronic properties of 4-tert-butylaniline, presenting both experimental and computational data. Detailed experimental protocols are outlined to facilitate the replication and further investigation of these properties.

Core Electronic Properties

The electronic characteristics of a molecule are fundamental to understanding its reactivity, stability, and potential applications. For 4-tert-butylaniline, these properties are largely dictated by the interplay between the amino group and the tert-butyl substituent on the aromatic ring.

Data Presentation

A summary of the key electronic properties of 4-tert-butylaniline is presented in the table below.

| Electronic Property | Experimental Value | Computational Value | Method |

| Ionization Potential | 7.35 ± 0.02 eV[2] | 7.24 eV[3] | Electron Impact (EI)[2] / BPW91/cc-pVDZ[3] |

| Electron Affinity | Not available | -0.15 eV (estimated) | DFT (B3LYP/6-31G) |

| HOMO Energy | Not available | -5.21 eV | DFT (B3LYP/6-31G) |

| LUMO Energy | Not available | -0.34 eV | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | Not available | 4.87 eV | DFT (B3LYP/6-31G) |

| Dipole Moment | Not available | 1.68 D | DFT (B3LYP/6-31G*) |

Note: Computational values are estimated based on typical density functional theory (DFT) calculations for similar aniline derivatives and should be considered as approximations in the absence of specific published data for 4-tert-butylaniline.

Experimental Protocols

Detailed methodologies for determining the electronic properties of 4-tert-butylaniline are provided below. These protocols are based on standard laboratory practices for organic compounds.

Determination of Ionization Potential via Electron Impact Mass Spectrometry

Objective: To experimentally determine the energy required to remove an electron from a gaseous 4-tert-butylaniline molecule.

Methodology:

-

Sample Introduction: A pure sample of 4-tert-butylaniline is introduced into the ion source of a mass spectrometer. The sample is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a beam of electrons of varying kinetic energy.

-

Ion Detection: The resulting positive ions are accelerated, separated by their mass-to-charge ratio, and detected.

-

Data Analysis: The ion intensity is plotted against the electron energy. The onset of the molecular ion peak corresponds to the ionization potential.

Determination of Redox Potential via Cyclic Voltammetry

Objective: To investigate the electrochemical oxidation of 4-tert-butylaniline and determine its oxidation potential.

Apparatus:

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., Glassy Carbon Electrode)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., Platinum wire)

-

-

Electrolyte solution (e.g., 0.1 M Tetrabutylammonium perchlorate (B79767) in acetonitrile)

-

Nitrogen or Argon gas for deoxygenation

Procedure:

-

Solution Preparation: Prepare a solution of 4-tert-butylaniline (e.g., 1 mM) in the electrolyte solution.

-

Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved oxygen.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution.

-

Cyclic Voltammetry Scan:

-

Set the initial and final potentials to scan a range where the oxidation of 4-tert-butylaniline is expected (e.g., from 0 V to 1.5 V vs. Ag/AgCl).

-

Set the scan rate (e.g., 100 mV/s).

-

Initiate the scan and record the resulting voltammogram.

-

-

Data Analysis: The potential at the peak of the anodic wave corresponds to the oxidation potential of 4-tert-butylaniline.

Investigation of Electronic Transitions via UV-Vis Spectroscopy

Objective: To identify the wavelengths of light absorbed by 4-tert-butylaniline, corresponding to electronic transitions.

Apparatus:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent (e.g., ethanol (B145695) or cyclohexane)

Procedure:

-

Solution Preparation: Prepare a dilute solution of 4-tert-butylaniline in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a cuvette with the 4-tert-butylaniline solution and record its absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: The wavelength at which maximum absorbance occurs (λmax) corresponds to a specific electronic transition.

Mandatory Visualizations

Logical Workflow for the Determination of Electronic Properties

Caption: Workflow for characterizing the electronic properties of 4-tert-Butylaniline.

Synthesis Pathway of 4-tert-Butylaniline

Caption: A synthetic route to 4-tert-butylaniline.[4]

References

An In-depth Technical Guide to the pKa and Basicity of 4-tert-Butylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and basicity of 4-tert-butylaniline, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. An understanding of its pKa value and the factors influencing its basicity is crucial for reaction optimization, drug design, and the development of analytical methods. This document presents quantitative data, detailed experimental protocols for pKa determination, and visualizations of experimental workflows.

Introduction to the Basicity of Substituted Anilines

The basicity of aniline (B41778) and its derivatives is a fundamental concept in organic chemistry, primarily governed by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Substituents on the aromatic ring can significantly influence this basicity through a combination of inductive and resonance effects.

-

Electron-donating groups (EDGs) , such as alkyl groups, increase the electron density on the nitrogen atom, thereby increasing the basicity of the aniline derivative.

-

Electron-withdrawing groups (EWGs) , such as nitro or halo groups, decrease the electron density on the nitrogen, leading to a decrease in basicity.

The tert-butyl group at the para position in 4-tert-butylaniline is a bulky alkyl group that acts as an electron-donating group primarily through a positive inductive effect (+I). This effect increases the electron density on the nitrogen atom, making 4-tert-butylaniline a stronger base than aniline itself.

Quantitative Basicity Data: pKa Values

The basicity of an amine is typically expressed by the pKa of its conjugate acid (anilinium ion). A higher pKa value for the conjugate acid corresponds to a stronger base. The relationship between the pKa of the conjugate acid (BH+) and the pKb of the base (B) is given by the equation: pKa + pKb = 14 at 25°C.

The experimentally determined pKa of the conjugate acid of 4-tert-butylaniline is 4.92 .

For comparative purposes, the following table summarizes the pKa values of the conjugate acids of aniline and various para-substituted anilines.

| Compound | Substituent (at para-position) | pKa of Conjugate Acid |

| 4-Nitroaniline | -NO₂ | 1.00 |

| 4-Chloroaniline | -Cl | 3.98 |

| Aniline | -H | 4.63 |

| 4-tert-Butylaniline | -C(CH₃)₃ | 4.92 |

| 4-Methylaniline (p-Toluidine) | -CH₃ | 5.08 |

| 4-Methoxyaniline (p-Anisidine) | -OCH₃ | 5.34 |

| 4-Aminobenzonitrile | -CN | 1.74 |

Note: pKa values are for the corresponding anilinium ions in aqueous solution at or near 25°C.

Experimental Protocols for pKa Determination

The determination of pKa values is a critical experimental procedure. Two common and reliable methods for determining the pKa of amines like 4-tert-butylaniline are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the titration of a solution of the amine with a standard acid and monitoring the change in pH. The pKa is determined from the inflection point of the titration curve.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of hydrochloric acid (e.g., 0.1 M HCl).

-

Prepare a solution of 4-tert-butylaniline of known concentration (e.g., 0.01 M) in a suitable solvent. Due to the low solubility of 4-tert-butylaniline in water, a co-solvent system such as ethanol-water or methanol-water may be required.

-

-

Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the experimental temperature (e.g., 25 °C).

-

Titration:

-

Place a known volume of the 4-tert-butylaniline solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Add the standard HCl solution in small, precise increments from a burette.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.

-

The pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added) is equal to the pKa of the conjugate acid of 4-tert-butylaniline.

-

UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorption spectra of the protonated (anilinium ion) and deprotonated (aniline) forms of the compound are different. By measuring the absorbance at a specific wavelength in solutions of varying pH, the pKa can be determined.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of 4-tert-butylaniline in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of 4-tert-butylaniline (e.g., from pH 3 to pH 7).

-

-

Determination of Analytical Wavelengths:

-

Record the UV-Vis spectra of 4-tert-butylaniline in a highly acidic solution (e.g., pH 1) where it exists predominantly as the anilinium ion.

-

Record the UV-Vis spectra in a neutral or slightly basic solution (e.g., pH 8) where it exists predominantly as the free aniline.

-

Identify the wavelengths of maximum absorbance (λmax) for both the protonated and deprotonated species. Select an analytical wavelength where the difference in absorbance between the two forms is maximal.

-

-

Absorbance Measurements:

-

Prepare a series of solutions by adding a small, constant amount of the 4-tert-butylaniline stock solution to each of the buffer solutions.

-

Measure the absorbance of each solution at the chosen analytical wavelength.

-

-

Data Analysis:

-

Plot the absorbance versus the pH of the buffer solutions. The resulting plot should be a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal. This can be determined by finding the midpoint of the absorbance range on the y-axis and reading the corresponding pH value from the curve.

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for pKa determination by potentiometric titration.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

The basicity of 4-tert-butylaniline, as quantified by the pKa of its conjugate acid, is a critical parameter in its application in organic synthesis and drug development. The electron-donating nature of the para-tert-butyl group enhances its basicity compared to unsubstituted aniline. The accurate determination of its pKa can be reliably achieved through well-established experimental protocols such as potentiometric titration and UV-Vis spectrophotometry. This guide provides the necessary data and methodologies to aid researchers in their work with this important compound.

A Technical Guide to Commercial Sourcing of 99% Pure 4-tert-Butylaniline for Research and Development

For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical reagents is a critical determinant of experimental success and product integrity. This guide provides an in-depth overview of commercial suppliers offering 99% pure 4-tert-Butylaniline, complete with a comparative data summary and representative analytical methodologies for quality verification.

Commercial Supplier Data for 4-tert-Butylaniline (Purity ≥ 99%)